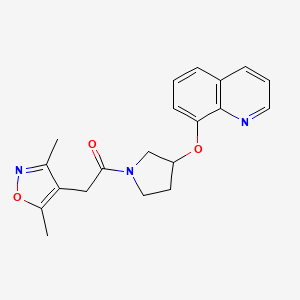
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as DMIOQ, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Photoactivation of Amino-substituted 1,4-benzoquinones
Research on amino-substituted 1,4-benzoquinones, which share a similar complex structure with the target compound, reveals their photoactivation for the release of carboxylate and phenolate leaving groups using visible light. This property suggests potential applications in photochemical studies, where controlling reactions with light can be valuable for creating specific reaction products or intermediates (Chen & Steinmetz, 2006).
Catalytic Behavior of Metal Complexes
The synthesis and characterization of iron and cobalt complexes with ligands similar to the compound of interest indicate their catalytic behavior towards ethylene reactivity. This finding suggests possible applications in catalysis, particularly in the polymerization or oligomerization of ethylene, which is crucial for producing various polymers (Sun et al., 2007).
Antiproliferative Activity
A derivative with a structural motif related to the compound showed high antiproliferative activity by interacting with DNA and inhibiting topoisomerase II. This mechanism of action suggests potential applications in anticancer research, highlighting the compound's relevance in designing new therapeutic agents (Via et al., 2008).
Synthesis of Heterocycles
Research on the synthesis of diverse heterocycles starting from compounds with similar structural frameworks indicates the potential of the target compound in synthetic organic chemistry. Heterocyclic compounds are crucial in pharmaceuticals, agrochemicals, and materials science, suggesting broad applicability in these fields (Chebanov et al., 2008).
Antimicrobial Activity
Compounds containing quinoline and pyrrole units, similar to the target compound, have been synthesized and evaluated for their antimicrobial activity. Such studies suggest the compound's potential application in the development of new antimicrobial agents, which is essential for addressing antibiotic resistance (Joshi et al., 2011).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-17(14(2)26-22-13)11-19(24)23-10-8-16(12-23)25-18-7-3-5-15-6-4-9-21-20(15)18/h3-7,9,16H,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRSCEDUMLJBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)
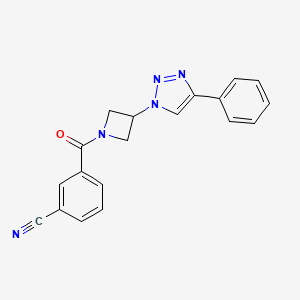
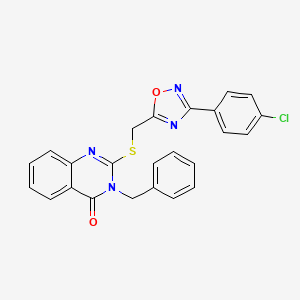
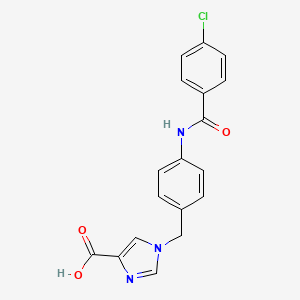
![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)

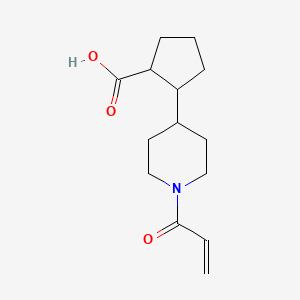

![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2868811.png)
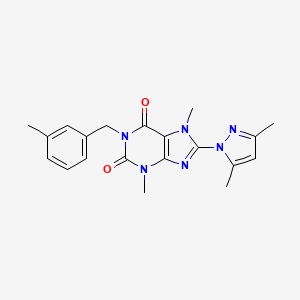
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2868815.png)